Thiophene-2-carbonitrile
Overview
Description
Thiophene-2-carbonitrile, also known as 2-Cyanothiophene, is used as an intermediate in synthetic chemistry and in the pharmaceutical industry . It is also used in the preparation of thiaplatinacycles and 2,2’-thienylpyrroles .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular formula of Thiophene-2-carbonitrile is C5H3NS . The molecular weight is 109.15 . The SMILES string representation is N#Cc1cccs1 .
Chemical Reactions Analysis
The reaction of 2-cyanothiophene with a zerovalent platinum bisalkylphosphine fragment yields two thiaplatinacycles derived from the cleavage of the substituted and unsubstituted C-S bonds .
Physical And Chemical Properties Analysis
Thiophene-2-carbonitrile is a liquid with a refractive index of n20/D 1.563 (lit.) . It has a boiling point of 192 °C (lit.) and a density of 1.172 g/mL at 25 °C (lit.) .
Scientific Research Applications
Electrolyte Additive for Lithium-Ion Batteries
2-Thiophenecarbonitrile has been identified as a bifunctional electrolyte additive that enhances the performance of lithium-ion batteries . It is particularly effective in improving the cycle performance of Li/LiNi0.5Mn1.5O4 (LNMO) cells. When used as an additive, it can be oxidized before the electrolyte, forming a polythiophene protective film on the electrode surface. This film improves the interphase stability between the electrode and electrolyte, leading to a significant increase in the cycle life of the battery. For instance, a cell with 0.1 wt% 2-Thiophenecarbonitrile shows a capacity retention of 91.2% after 300 cycles .
Synthesis of Thiaplatinacycles
In the field of coordination chemistry, 2-Thiophenecarbonitrile is utilized in the synthesis of thiaplatinacycles . These are platinum-containing cyclic compounds where thiophene rings are coordinated to a platinum center. Thiaplatinacycles have potential applications in catalysis and materials science , particularly in the development of new materials with unique electronic and optical properties.
Preparation of 2,2′-Thienylpyrroles
Another notable application of 2-Thiophenecarbonitrile is in the preparation of 2,2′-thienylpyrroles . These compounds are of interest in organic synthesis and could be used as building blocks for conducting polymers, pharmaceuticals, and agrochemicals due to their enhanced stability and electronic properties.
Intermediate in Synthetic Chemistry
2-Thiophenecarbonitrile serves as an intermediate in various synthetic chemistry applications . Its reactivity allows it to be a precursor for a wide range of thiophene derivatives, which are valuable in synthesizing complex organic molecules for pharmaceuticals and other chemical industries.
Pharmaceutical Industry Applications
In the pharmaceutical industry, 2-Thiophenecarbonitrile is used as a starting material for the synthesis of various drug molecules . Its incorporation into drug compounds can impart certain desirable characteristics such as increased potency, stability, or specificity.
Materials Science Research
Due to its unique chemical structure, 2-Thiophenecarbonitrile is explored in materials science research for the development of novel materials . These materials may exhibit special properties like conductivity, flexibility, or resistance to degradation, making them suitable for advanced technological applications.
Organic Synthesis
2-Thiophenecarbonitrile is a versatile reagent in organic synthesis, used to introduce the thiophene moiety into larger organic frameworks . This can lead to the creation of new organic compounds with potential applications in dyes, sensors, and electronic devices.
Functional Additives
As a functional additive, 2-Thiophenecarbonitrile can improve the properties of various chemical systems . For example, it can be used to modify the surface characteristics of electrodes or to enhance the stability of chemical formulations.
Safety And Hazards
Future Directions
Thiophene-2-carbonitrile has been used as an electrolyte additive to improve the cycle performance of Li/LiNi0.5Mn1.5O4 (LNMO) cells . This effect results from the formation of a more stable surface layer on the surface of the LNMO cathode, and it may be due to the participation of Thiophene-2-carbonitrile, which cannot only inhibit the severe decomposition of the electrolyte but also reduce the dissolution of Mn and Ni during the cycle .
properties
IUPAC Name |
thiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NS/c6-4-5-2-1-3-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPOOAWTRIURFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143114 | |
Record name | Thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-carbonitrile | |
CAS RN |
1003-31-2 | |
Record name | 2-Thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.